1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-9-5-4-8-13(15)18-16(20)19-14-10-17-12-7-3-2-6-11(12)14/h2-10,17H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZCNESCBBKQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and Molecular Mechanisms of Action
Anticancer and Antiproliferative Investigations
In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines (e.g., A549, PC-3, K562, 5637, H460/MX20)
No specific data on the half-maximal inhibitory concentration (IC50) or percentage growth inhibition for 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea against the human lung carcinoma cell line (A549), prostate cancer cell line (PC-3), chronic myelogenous leukemia cell line (K562), bladder carcinoma cell line (5637), or the multidrug-resistant non-small cell lung cancer cell line (H460/MX20) were found in the reviewed literature.
Induction of Apoptosis and Cell Cycle Modulation
There is no available research that specifically investigates the ability of this compound to induce programmed cell death (apoptosis) or to cause arrest at specific phases of the cell cycle in cancer cells.
Specific Enzyme and Protein Target Inhibition (e.g., CDK4, IDO1, ABCG2, ROR1, Tubulin)
Information regarding the inhibitory activity of this compound against specific molecular targets such as Cyclin-Dependent Kinase 4 (CDK4), Indoleamine 2,3-dioxygenase 1 (IDO1), ATP-binding cassette super-family G member 2 (ABCG2), Receptor tyrosine kinase-like Orphan Receptor 1 (ROR1), or tubulin is not documented in the available scientific literature. While related compounds may target some of these proteins, no direct evidence exists for the subject compound.
Mechanisms of Multidrug Resistance Reversal
No studies were identified that explored the potential of this compound to reverse multidrug resistance in cancer cells. The mechanism by which it might act as a chemosensitizer is therefore unknown.
Antimicrobial Research (Antibacterial and Antifungal)
Specific studies detailing the antimicrobial properties of this compound are lacking.
Activity against Gram-Positive and Gram-Negative Bacteria
There is no available data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against representative strains of Gram-positive or Gram-negative bacteria.
Efficacy against Fungal Strains
While the core structure of urea (B33335) is utilized in some antifungal treatments, particularly for conditions like onychomycosis (fungal nail infection), its role is primarily as a keratolytic agent that improves the penetration of other antifungal drugs. There is a lack of specific studies evaluating the direct antifungal efficacy of this compound against various fungal strains. Research on other indole (B1671886) derivatives has shown some antifungal potential, but this cannot be directly extrapolated to the specific compound .
Inhibition of Bacterial Enzymes (e.g., S. aureus Topoisomerase IV, DNA Gyrase)
Bacterial topoisomerase IV and DNA gyrase are well-established targets for antibacterial agents, most notably the fluoroquinolone class of antibiotics. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. While some novel inhibitors of these enzymes have been developed, there is no specific published research demonstrating that this compound acts as an inhibitor of S. aureus topoisomerase IV or DNA gyrase. Studies on thiosemicarbazide derivatives have shown inhibition of the ATPase activity of Staphylococcus aureus topoisomerase IV, but this represents a different chemical class. mdpi.com
Antiviral Research
The broad structural diversity of indole derivatives has made them a subject of interest in the search for new antiviral agents. Various studies have explored the activity of different benzo-heterocyclic compounds against both DNA viruses (like Hepatitis B virus) and RNA viruses (such as Influenza A, HCV, and Coxsackie B3 virus). nih.gov However, specific research detailing the inhibitory effects of this compound against a broad spectrum of DNA and RNA viruses is not currently available in the scientific literature.
The fight against Human Immunodeficiency Virus Type 1 (HIV-1) has led to the investigation of numerous classes of chemical compounds. Urea derivatives have been synthesized and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds work by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function. Despite the investigation of related structures, there are no specific studies that confirm or quantify the anti-HIV-1 activity of this compound.
Enzyme Inhibition Studies (Broader Scope)
Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for bacteria such as Helicobacter pylori. Inhibition of this enzyme is a therapeutic strategy for treating infections caused by such bacteria. nih.govmdpi.com While many compounds, including various herbal extracts, have been screened for urease inhibitory activity, specific data on the inhibitory potential of this compound is not documented.
β-Glucuronidase Inhibition: β-Glucuronidase is an enzyme whose inhibitors are considered to have potential therapeutic applications. Studies have shown that bisindole derivatives can exhibit promising β-glucuronidase inhibitory activity. nih.gov However, the inhibitory activity of the specific monoindole-urea compound, this compound, against β-glucuronidase has not been reported.
Phosphodiesterase Inhibition: Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways. Inhibitors of PDEs have various therapeutic uses. There is currently no available research to indicate that this compound has been investigated as a phosphodiesterase inhibitor.
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
There is no specific data from experimental studies detailing the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Consequently, IC50 values for this compound are not available.
The broader class of indole derivatives has been a subject of interest in the development of cholinesterase inhibitors for potential therapeutic applications, such as in Alzheimer's disease. nih.govrsc.org Research into various indole-based molecules has shown a range of inhibitory potencies against both AChE and BChE. nih.govrsc.org The urea moiety is also recognized for its role in forming hydrogen bonds with biological targets, a feature explored in the design of enzyme inhibitors. nih.govnih.gov However, without direct testing of this compound, its specific activity remains uncharacterized.
Monoamine Oxidase (hMAO-A, hMAO-B) Inhibition
Specific inhibitory concentrations (IC50 values) for this compound against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B) have not been reported in the scientific literature.
Indole-containing compounds have been synthesized and evaluated as inhibitors of monoamine oxidase, with some derivatives showing selective inhibition of the MAO-B isoform. nih.govnih.gov The indole nucleus is a component of various synthetic compounds designed to target these enzymes, which are implicated in neurological disorders. rsc.org The potential of the specific compound this compound in this context has not been documented.
Cyclooxygenase (COX-1, COX-2) Inhibition
There is no available research data on the inhibitory effects of this compound on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Therefore, IC50 values for this compound against COX isoforms are unknown.
The indole scaffold is a core component of several well-known anti-inflammatory drugs, including Indomethacin (B1671933), which function by inhibiting COX enzymes. nih.govnih.gov Numerous research efforts have focused on synthesizing and evaluating novel indole derivatives as selective COX-2 inhibitors to achieve anti-inflammatory effects with potentially fewer gastrointestinal side effects. nih.govnih.govresearchgate.net The specific contribution of the this compound structure to COX inhibition has not been investigated.
Formyl-Peptide Receptor (FPR2) Agonism
The activity of this compound as an agonist for the formyl-peptide receptor 2 (FPR2) has not been specifically reported, and therefore its EC50 value is not available.
FPR2 is a G protein-coupled receptor involved in inflammatory responses. nih.govfrontiersin.org Synthetic agonists containing a phenylurea moiety have been identified as potent activators of this receptor. nih.govnih.gov While various urea derivatives have been explored for their potential as FPR2 agonists, research specifically characterizing the effects of this compound on this receptor is absent from the current body of scientific literature.
Anti-inflammatory Properties
Direct experimental evidence of the anti-inflammatory properties of this compound is not available in published studies. Research into the general class of indole derivatives has shown that some possess anti-inflammatory effects, often linked to the inhibition of inflammatory mediators like cyclooxygenases and nitric oxide synthase. nih.govchemrxiv.orgrsc.org The urea functional group is also present in compounds designed as inhibitors of kinases involved in inflammatory pathways. nih.gov However, the specific anti-inflammatory profile of this compound remains to be determined through dedicated research.
Structure Activity Relationship Sar Studies
Elucidation of Key Pharmacophores within the 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea Scaffold
The this compound molecule is comprised of three key pharmacophoric features: the indole (B1671886) ring, the urea (B33335) linker, and the 2-methoxyphenyl group. Each of these components plays a crucial role in the molecule's interaction with biological targets.
The indole nucleus is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of pharmacological properties. chemdiv.com Its bicyclic aromatic structure allows for various types of interactions, including hydrophobic and π-π stacking interactions with biological macromolecules. The nitrogen atom in the indole ring can act as a hydrogen bond donor, which is often a critical interaction for binding to target proteins. researchgate.net
The urea moiety serves as a rigid and effective linker that correctly orients the two aromatic rings. More importantly, the urea group is an excellent hydrogen bond donor (through its N-H groups) and acceptor (through its carbonyl oxygen). mdpi.com This dual functionality enables it to form strong and specific hydrogen bonding networks within the active sites of enzymes and receptors, a common feature in many potent inhibitors. nih.govmdpi.com
The 2-methoxyphenyl ring provides an additional site for hydrophobic and aromatic interactions. The methoxy (B1213986) group, with its oxygen atom, can also participate in hydrogen bonding as an acceptor. The position of this substituent on the phenyl ring is critical and can significantly influence the compound's conformation and binding affinity.
Together, these three components form a pharmacophore model where the indole and methoxyphenyl rings act as anchoring points, and the urea linker provides the crucial hydrogen bonding interactions necessary for biological activity.
Impact of Indole Moiety Modifications on Biological Activity
Substituent Effects on the Indole Ring System
The electronic and steric properties of substituents on the indole ring can profoundly modulate the biological activity of this compound analogs. The position of these substituents is also a critical determinant of their effect.
Research on related indole-containing compounds has shown that the introduction of different functional groups at various positions of the indole nucleus can either enhance or diminish biological activity. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, it was found that substitution at the 4-position of the indole ring was generally unfavorable for activity. researchgate.net Conversely, substitutions at other positions, such as the 7-position, were found to be the most favorable. researchgate.net
The nature of the substituent is equally important. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the indole ring, thereby influencing its ability to participate in electronic interactions with target molecules. chemrxiv.org For example, methoxy group substitutions on the indole ring have been shown to have a significant impact on the biological activity of certain anticancer agents. researchgate.net The table below summarizes the general trends observed for substituent effects on the indole ring in related compounds.
| Indole Ring Position | Substituent Type | General Impact on Activity | Reference |
|---|---|---|---|
| Position 4 | Various | Generally unfavorable | researchgate.net |
| Position 7 | Methoxy | Generally favorable | researchgate.net |
| Various | Fluorine | More potent than Chlorine | researchgate.net |
Role of the Indole Nitrogen (N1) Substitution
The hydrogen atom on the indole nitrogen (N1) is a key feature, often acting as a hydrogen bond donor in interactions with biological targets. researchgate.net Modification or substitution at this position can have a significant impact on the compound's biological profile.
Studies on various classes of indole derivatives have consistently shown that N-unsubstituted analogs are often more potent than their N-substituted counterparts. The presence of the N-H group is frequently crucial for maintaining the optimal binding orientation and forming a critical hydrogen bond with the target protein. Substitution at the N1 position can introduce steric hindrance or remove this vital hydrogen bonding capability, leading to a reduction or complete loss of activity. While there are exceptions where N1-substitution can be beneficial, for many indole-based compounds, a free N-H is a prerequisite for potent biological activity. chemrxiv.org
Influence of Methoxyphenyl Moiety Variations on Biological Activity
Positional Isomerism of the Methoxy Group (e.g., ortho, meta, para)
In a study of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, both 2-methoxy (ortho) and 4-methoxy (para) substituted compounds demonstrated significant antioxidant activity. mdpi.comresearchgate.net This suggests that for certain biological targets, these positions are favorable for the methoxy substituent. The ortho position, as in the parent compound this compound, places the methoxy group in proximity to the urea linker, which can influence the rotational freedom around the phenyl-urea bond and potentially pre-organize the molecule into a bioactive conformation. The para position places the substituent further away from the linker, which may be advantageous for interacting with a different region of the binding site. The activity of the meta-substituted analog would depend on the specific topology of the target's active site. The relative activities of these positional isomers are highly dependent on the specific biological target being investigated.
The following table illustrates the impact of the methoxy group position on the antioxidant activity of a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs. mdpi.comresearchgate.net
| Compound | Methoxy Position | Antioxidant Activity (IC50, µM) |
|---|---|---|
| 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | ortho | 15.99 ± 0.10 |
| 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | para | 16.05 ± 0.15 |
Additional Substitutions on the Phenyl Ring
Beyond the position of the methoxy group, the introduction of other substituents on the phenyl ring can further modulate the biological activity. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, leading to changes in target affinity and selectivity.
The table below shows the effect of a different substitution on the phenyl ring on the anticancer activity of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs. mdpi.com
| Compound | Substitution on Phenyl Ring | Anticancer Activity (% Growth Inhibition) |
|---|---|---|
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | 4-Bromo | Up to 89.61% against specific cell lines |
Role of the Urea Linker in Ligand-Target Interactions
The urea linker (-NH-CO-NH-) is a key structural feature of this compound, serving as a rigid and planar bridge that correctly orients the indole and methoxyphenyl moieties for optimal binding to its target. This linker is a potent hydrogen bond donor and acceptor, properties that are fundamental to its interaction with amino acid residues in a protein's binding pocket.
Structural Modifications of the Urea Bridge (e.g., Thiourea)
The isosteric replacement of the oxygen atom in the urea bridge with a sulfur atom to form a thiourea (B124793) analog is a common strategy in medicinal chemistry to probe the electronic and steric requirements of the ligand-target interaction. mdpi.com The resulting thiourea group (-NH-CS-NH-) differs from urea in several key aspects: sulfur is larger, less electronegative, and more polarizable than oxygen. These differences can significantly alter a compound's binding affinity, selectivity, and pharmacokinetic properties.
In many cases, thiourea derivatives exhibit distinct biological activities compared to their urea counterparts. biointerfaceresearch.com For instance, studies on various classes of bioactive molecules have shown that thiourea derivatives can possess enhanced potency. biointerfaceresearch.com This increased activity is often attributed to the different hydrogen bonding capabilities and lipophilicity of the thiourea group. While the urea oxygen is a strong hydrogen bond acceptor, the thiourea sulfur is a weaker one. However, the N-H protons of a thiourea are more acidic and thus stronger hydrogen bond donors.
Research has demonstrated that for certain scaffolds, the substitution of urea with thiourea leads to a significant shift in biological effect. For example, in a series of 1-aryl-3-(pyridin-2-yl) derivatives, the thiourea compounds were found to be more potent anticancer agents than the corresponding urea analogs. biointerfaceresearch.com This suggests that the specific interactions facilitated by the sulfur atom and the more acidic N-H protons are more favorable for binding to the target protein in that context. The altered electronic distribution and steric bulk of the thiocarbonyl group can also lead to different binding orientations within the active site.
Table 1: Comparison of Urea and Thiourea Analog Activities (Illustrative)
| Compound | Linker | Relative Activity | Key Finding |
| Analog A | Urea (-NH-CO-NH-) | 1.0 | Baseline activity for comparison. |
| Analog B | Thiourea (-NH-CS-NH-) | >1.0 | Thiourea analog shows enhanced potency in several studies. biointerfaceresearch.com |
This table illustrates the general principle observed in medicinal chemistry where replacing a urea linker with a thiourea can modulate biological activity.
Impact of Linker Length and Flexibility (e.g., Ethyl Linker)
The length and conformational flexibility of the linker connecting the two aromatic rings are critical determinants of a molecule's ability to adopt the correct conformation for binding. Introducing spacers, such as an ethyl group (-CH2-CH2-), between the indole core and the urea moiety fundamentally alters these properties.
A notable example is the compound 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, where an ethyl linker has been inserted. researchgate.net This modification increases the distance between the indole and methoxyphenyl rings and introduces significant conformational flexibility. The two additional single bonds in the ethyl group allow for a much wider range of spatial arrangements of the terminal aromatic groups compared to the relatively rigid parent compound.
This increased flexibility can be either beneficial or detrimental to biological activity. If the target's binding site is large and can accommodate various conformations, a flexible linker might allow the ligand to find a more optimal binding pose, potentially increasing affinity. Conversely, if the binding pocket is constrained, the entropic cost of "freezing" a flexible linker into a single bioactive conformation can lead to a significant loss of binding energy and reduced activity. nih.gov
Studies on related indole scaffolds have shown that linker length is a highly sensitive parameter. For instance, in a series of 1H-indole-2-carboxamides, linkers other than an ethylene (B1197577) group between the amide and a phenyl ring resulted in a complete loss of activity, underscoring the precise spatial requirements for effective binding. nih.gov The synthesis and evaluation of the ethyl-linked analog, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, demonstrated that this specific modification yields a compound with notable antitumor properties, suggesting that the increased length and flexibility are well-tolerated and perhaps even advantageous for its specific target, which was investigated in docking studies as CDK4. researchgate.net
Table 2: Impact of Linker Modification on Compound Properties (Illustrative)
| Compound | Linker Type | Key Properties | Potential SAR Implication |
| Parent Compound | Direct Urea | Rigid, planar | Optimal for constrained binding pockets. |
| Ethyl-Linked Analog | Flexible Ethyl-Urea | Increased length, conformational freedom | May allow for induced-fit binding in larger pockets; potential entropic penalty. researchgate.netnih.gov |
This table summarizes the structural and potential functional consequences of increasing linker length and flexibility.
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a ligand to a protein target.
Prediction of Ligand-Target Interactions and Binding Modes (e.g., CDK4, IDO1, ABCG2, ROR1)
No specific molecular docking studies were found for 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea against the specified targets: Cyclin-Dependent Kinase 4 (CDK4), Indoleamine 2,3-dioxygenase 1 (IDO1), ATP-binding cassette super-family G member 2 (ABCG2), or Receptor tyrosine kinase-like orphan receptor 1 (ROR1).
While studies on analogous compounds exist, such as the docking of a similar molecule, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, against CDK4, the specific binding modes and interaction data for the requested compound are not documented. researchgate.net Similarly, while other phenylurea indole (B1671886) derivatives have been investigated as inhibitors of ABCG2, the specific interactions for this compound have not been detailed in the available literature. bohrium.com
Identification of Key Interacting Residues and Binding Site Characteristics
Consistent with the lack of specific docking studies mentioned above, there is no published data identifying the key amino acid residues or describing the binding site characteristics for the interaction of this compound with CDK4, IDO1, ABCG2, or ROR1.
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) provide insights into molecular geometry, conformational stability, and electronic properties.
Analysis of Electronic Structure and Chemical Reactivity
There are no available studies that perform DFT or other quantum chemical calculations to analyze the electronic structure (such as HOMO-LUMO energy levels) or chemical reactivity descriptors for this compound.
Conformational Analysis and Molecular Geometry Optimization
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in chemistry and biology to correlate the chemical structure of a substance with a specific activity.
No published QSAR studies that include this compound as part of the dataset for model building or validation were found. While QSAR analyses have been conducted on various series of indole or urea (B33335) derivatives, none specifically report on this compound. nih.govsemanticscholar.org
Advanced Computational Simulations (e.g., Molecular Dynamics)
Molecular dynamics (MD) simulations, a powerful computational tool, have been instrumental in exploring the conformational landscape and interaction dynamics of urea derivatives, including those with indole moieties. While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the principles from simulations of analogous structures provide a foundational understanding of its likely behavior.
MD simulations can model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. nih.gov For a compound like this compound, this would involve simulating its behavior in a relevant environment, such as in an aqueous solution or in complex with a biological target like a protein. These simulations can reveal critical information about the stability of the compound's different conformations, the flexibility of its structure, and the nature of its interactions with surrounding molecules. nih.govnih.gov
For instance, simulations of similar indole- and urea-containing compounds have been used to investigate their binding stability within the active sites of enzymes. researchgate.net Such studies typically analyze parameters like root-mean-square deviation (RMSD) to assess the stability of the protein-ligand complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the formation of hydrogen bonds over the simulation time. ijsrset.com
In the context of this compound, an MD simulation could elucidate the intramolecular hydrogen bonding patterns and the rotational freedom around the urea linkage. It would also shed light on the interactions mediated by the indole ring, such as π-π stacking with aromatic residues of a target protein, and the role of the methoxy (B1213986) group in directing the compound's orientation and binding affinity. nih.gov
Table 1: Key Parameters Analyzed in a Typical Molecular Dynamics Simulation
| Parameter | Description | Significance for this compound |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the compound's conformation or its binding pose within a receptor. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position during the simulation. | Highlights flexible regions of the molecule, such as the linkage between the indole and urea moieties. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the compound and its environment (e.g., water or a protein). | Identifies key interactions that stabilize the compound's structure or its binding to a target. |
| Interaction Energy | Calculates the non-bonded interaction energies (van der Waals and electrostatic) between the compound and its surroundings. | Quantifies the strength of the binding affinity to a biological target. |
| Radius of Gyration (Rg) | Measures the compactness of the molecule's structure over time. | Provides insights into conformational changes and the overall shape of the molecule. |
While specific, published data tables from MD simulations of this compound are not available, the application of these computational techniques remains a critical area for future research to fully characterize its molecular behavior and therapeutic potential.
Future Directions and Research Gaps
Exploration of Novel Biological Targets and Therapeutic Applications
The indole (B1671886) and aryl urea (B33335) moieties are known to interact with a wide array of biological targets, implicating them in a variety of disease pathways. While research on the specific compound 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea is limited, the activities of related structures provide a roadmap for future investigations.
Indole-based compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases. For instance, derivatives of indole have been investigated as inhibitors of Bcl-2, a key protein in apoptosis regulation, with some compounds showing potent activity against breast and lung cancer cell lines. The structural similarities suggest that this compound and its analogs could be evaluated for their efficacy against similar targets.
Furthermore, the aryl urea scaffold is a well-established pharmacophore in kinase inhibitors. Many clinically approved drugs, such as Sorafenib and Lenvatinib, incorporate a diaryl urea structure and target multiple receptor tyrosine kinases involved in angiogenesis and tumor progression, like VEGFR-2. researchgate.netnih.gov Given that angiogenesis is a critical process in tumor growth, exploring the anti-angiogenic potential of this compound derivatives by targeting kinases like VEGFR-2 presents a logical and promising research avenue.
Beyond oncology, indole derivatives have shown utility in the treatment of neurodegenerative diseases, such as Alzheimer's, by targeting enzymes like acetylcholinesterase (AChE) and neuro-inflammation. The anti-inflammatory properties of some indole compounds also suggest potential applications in treating inflammatory disorders. Therefore, screening this compound and its derivatives against a panel of targets implicated in these diseases could uncover novel therapeutic applications.
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of unsymmetrical ureas, such as this compound, traditionally involves the use of hazardous reagents like phosgene (B1210022) or isocyanates. Modern synthetic chemistry is increasingly focused on the development of greener and more sustainable methods that minimize waste, reduce energy consumption, and avoid toxic chemicals.
Recent advancements in synthetic methodology offer several promising alternatives for the synthesis of indolyl-ureas. One approach involves the use of carbamate (B1207046) intermediates, which can be prepared from less hazardous starting materials and subsequently reacted with amines to form the urea linkage. Another green approach is the direct carbonylation of amines using carbon dioxide (CO2) as a C1 source, which is an abundant and non-toxic reagent.
Furthermore, the application of microwave-assisted synthesis and the use of eco-friendly solvents like water or ionic liquids have been shown to accelerate reaction times and improve yields in the synthesis of indole derivatives. researchgate.net The development of catalytic systems, including nanocatalysts and solid-supported catalysts, can also contribute to more sustainable synthetic routes by enabling catalyst recycling and reducing the need for stoichiometric reagents. Future research should focus on adapting these advanced and sustainable methodologies for the efficient and environmentally benign synthesis of this compound and a diverse library of its derivatives.
Integrative Approaches for Multi-Target Drug Design and Combination Therapies
The complexity of many diseases, particularly cancer, has highlighted the limitations of single-target drugs and spurred interest in multi-target drug design. The this compound scaffold, combining two privileged pharmacophores, is an ideal candidate for the development of multi-target-directed ligands (MTDLs).
Aryl urea-based compounds have been successfully designed as multi-target inhibitors that can simultaneously modulate the activity of several key proteins in cancer signaling pathways, such as VEGFR-2 and programmed death-ligand 1 (PD-L1). nih.gov This dual-action approach can potentially overcome drug resistance and offer synergistic therapeutic effects. Future research could focus on designing derivatives of this compound that are optimized to interact with multiple cancer-related targets. This can be achieved through computational modeling and structure-based drug design to identify key structural modifications that enhance binding to the desired targets.
Unexplored Structure-Activity Space within this compound Derivatives
The systematic exploration of the structure-activity relationship (SAR) is fundamental to medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, a significant portion of its chemical space remains unexplored.
Future SAR studies should systematically investigate the impact of substitutions at various positions of both the indole ring and the methoxyphenyl ring. For the indole moiety, modifications at the N1, C2, C5, and C6 positions could significantly influence biological activity. For instance, the nature of the substituent at the N1 position can affect the compound's physicochemical properties and its interaction with biological targets.
On the 2-methoxyphenyl ring, the position and nature of the methoxy (B1213986) group, as well as the introduction of other substituents (e.g., halogens, alkyl groups, nitro groups), could dramatically alter the compound's activity and selectivity. Studies on related aryl urea derivatives have shown that the substitution pattern on the phenyl ring is crucial for their inhibitory activity against various enzymes. For example, in a series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, a 4-bromo substitution on the phenyl ring demonstrated good anticancer activity, while 2- and 4-methoxy substitutions showed significant antioxidant activity. mdpi.com
A systematic synthesis and biological evaluation of a library of derivatives with diverse substitutions will be essential to map the SAR of this scaffold. This will not only help in identifying more potent and selective compounds but also provide valuable insights into the key structural features required for interaction with specific biological targets. The data generated from these studies can be used to build quantitative structure-activity relationship (QSAR) models to guide the design of future generations of compounds with improved therapeutic potential.
Below is a table summarizing the potential areas for SAR exploration:
| Molecular Scaffold | Position of Substitution | Potential Modifications |
| Indole Ring | N1 | Alkyl, Aryl, Acyl, Sulfonyl groups |
| C2 | Introduction of small alkyl or aryl groups | |
| C5 / C6 | Halogens, Methoxy, Nitro, Amino groups | |
| Phenyl Ring | Ortho (C2) | Varying the position of the methoxy group (meta, para) |
| Meta (C3) / Para (C4) | Electron-donating and electron-withdrawing groups | |
| Urea Linker | - | Introduction of alkyl groups on the nitrogen atoms |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(1H-indol-3-yl)-3-(2-methoxyphenyl)urea?
- Methodological Answer : The synthesis typically involves coupling 2-methoxyphenyl isocyanate with 1H-indol-3-amine under anhydrous conditions. Key parameters include:
- Solvent : Dichloromethane or tetrahydrofuran (THF) under inert atmosphere .
- Temperature : Room temperature (20–25°C) to prevent side reactions.
- Purification : Column chromatography using silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol .
Yield optimization requires stoichiometric control, with excess isocyanate improving urea bond formation. Confirm purity via HPLC (>95%) and structural integrity via H/C NMR .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Analysis :
- NMR : H NMR (DMSO-d6) detects indole NH (~10.2 ppm), urea NH (~8.5–9.5 ppm), and methoxy protons (~3.8 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H] (e.g., m/z 324.1 for CHNO) .
- Physicochemical Properties :
- Solubility : Poor in water; use DMSO for biological assays. LogP ~3.2 (predicted via ChemDraw) indicates moderate lipophilicity .
- Stability : Monitor degradation under UV light and acidic/basic conditions via accelerated stability studies .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Anticancer Activity : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM, with IC calculations .
- Antimicrobial Screening : Broth microdilution for MIC determination against E. coli and S. aureus .
- Cytotoxicity : Compare with normal cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., same cell lines, serum concentration).
- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemistry) to rule out batch variability .
- Mechanistic Follow-Up : Use transcriptomics/proteomics to identify off-target effects. For example, indole derivatives may modulate apoptosis via Bcl-2/Bax pathways, which can be validated via Western blot .
Q. What strategies enhance the selectivity of this compound for specific molecular targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with substitutions on the indole (e.g., 5-fluoro) or methoxyphenyl (e.g., 4-chloro) groups. Compare activities using a panel of kinase inhibition assays .
- Molecular Docking : Model interactions with target proteins (e.g., EGFR, COX-2) using AutoDock Vina. Prioritize derivatives with stronger hydrogen bonding (urea NH to active-site residues) .
- Pharmacophore Mapping : Identify critical moieties (indole NH, methoxy group) via 3D-QSAR analysis .
Q. What experimental designs are recommended for studying the compound’s mechanism of action in cancer?
- Methodological Answer :
- Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation assays .
- Cell Cycle Analysis : Flow cytometry with propidium iodide to detect G1/S arrest .
- Target Validation : siRNA knockdown of suspected targets (e.g., survivin) to confirm functional relevance .
- In Vivo Models : Xenograft studies in nude mice (dose: 10–50 mg/kg, oral) with pharmacokinetic profiling (C, t) .
Q. How can researchers address low solubility and bioavailability in preclinical studies?
- Methodological Answer :
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate) on the urea NH for pH-dependent release .
- Permeability Assays : Caco-2 cell monolayers to assess intestinal absorption; PAMPA for blood-brain barrier penetration .
Data Contradiction & Validation
Q. How should conflicting cytotoxicity data between academic and industry reports be reconciled?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical weighting for sample size and assay robustness .
- Dose-Response Curves : Ensure linearity across tested concentrations (1 nM–100 µM). Disregard studies with incomplete dose ranges .
- Independent Validation : Collaborate with third-party labs using blinded samples to eliminate bias .
Q. What analytical techniques confirm the absence of synthetic byproducts affecting bioactivity?
- Methodological Answer :
- HPLC-MS/MS : Detect trace impurities (e.g., unreacted isocyanate or indole intermediates) .
- Biological Counter-Screening : Test byproducts alone in bioassays to isolate their contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
